"2-(2-Aminopurin-9-yl)ethanol" fundamental properties
"2-(2-Aminopurin-9-yl)ethanol" fundamental properties
The following technical guide details the fundamental properties, synthesis, and applications of 2-(2-Aminopurin-9-yl)ethanol , also known as 9-(2-hydroxyethyl)-2-aminopurine .
Fundamental Properties, Synthesis, and Applications
Executive Summary
2-(2-Aminopurin-9-yl)ethanol (CAS: 7471-56-9) is a synthetic acyclic nucleoside analog comprising a 2-aminopurine base attached to a hydroxyethyl side chain at the N9 position.[1] Structurally, it represents the "acyclic" congener of 2-aminopurine riboside.
Its primary significance in biochemical research lies in two core properties:
-
Fluorescence: Unlike the natural nucleobases (adenine, guanine), the 2-aminopurine core is highly fluorescent (Quantum Yield
). This derivative serves as a vital fluorescent probe for studying enzyme-nucleotide interactions, particularly in systems processing acyclic substrates (e.g., acyclovir-activating enzymes). -
Enzymatic Substrate: It acts as a substrate for Adenosine Deaminase (ADA) , which converts it into 9-(2-hydroxyethyl)guanine (9-HEG), a known antiviral precursor. This conversion makes it a valuable tool for kinetic studies of purine metabolism.
Chemical Identity & Physical Properties[2][3]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-(2-amino-9H-purin-9-yl)ethanol |
| Common Synonyms | 9-(2-hydroxyethyl)-2-aminopurine; 2-AP-ethanol; Acyclic 2-AP |
| CAS Number | 7471-56-9 |
| Molecular Formula | C |
| Molecular Weight | 179.18 g/mol |
| SMILES | OCCN1C=NC2=CN=C(N)N=C21 |
Physicochemical Properties
| Property | Value / Characteristic |
| Physical State | White to off-white crystalline powder |
| Melting Point | ~248–250 °C (Decomposes; varies by polymorph) |
| Solubility | Soluble in DMSO, DMF, dilute acids. Sparingly soluble in water and ethanol. |
| pKa | ~3.8 (N1 protonation), ~9.8 (N9-H deprotonation, irrelevant for N9-substituted) |
| UV Absorption | |
| Fluorescence | Excitation: 305 nm; Emission: 370 nm (High Quantum Yield) |
Synthesis & Manufacturing Strategy
The synthesis of 9-substituted 2-aminopurines presents a classic regioselectivity challenge: alkylation can occur at either the N9 or N7 position. The 2-amino-6-chloropurine route is preferred over direct alkylation of 2-aminopurine because the 6-chloro substituent sterically and electronically favors N9 alkylation, improving yield and simplifying purification.
Synthetic Pathway (Graphviz)
Figure 1: Preferred synthetic route via 2-amino-6-chloropurine to ensure N9 regioselectivity.
Detailed Protocol
Step 1: Alkylation (Formation of the Scaffold)
-
Reagents: Suspend 2-amino-6-chloropurine (10 mmol) and anhydrous potassium carbonate (15 mmol) in dry DMF (Dimethylformamide, 20 mL).
-
Addition: Add 2-bromoethanol (12 mmol) dropwise under nitrogen atmosphere.
-
Reaction: Stir at 60–80 °C for 4–6 hours. Monitor by TLC (CHCl
:MeOH 9:1). -
Workup: Filter off inorganic salts. Evaporate DMF under reduced pressure.
-
Purification: The residue contains both N9 and N7 isomers. Recrystallize from ethanol/water or separate via silica gel flash chromatography (Eluent: 5–10% MeOH in DCM). The N9 isomer (lower R
typically) is the major product.-
Target Intermediate: 2-amino-6-chloro-9-(2-hydroxyethyl)purine.
-
Step 2: Hydrogenolysis (Dechlorination)
-
Setup: Dissolve the intermediate (5 mmol) in methanol (50 mL) containing ammonium formate (15 mmol) or use a hydrogen balloon.
-
Catalyst: Add 10% Pd/C (10% w/w).
-
Reaction: Stir at reflux (if using ammonium formate) or RT (if using H
gas) for 2–4 hours. The chlorine atom is removed, yielding the 2-aminopurine core. -
Workup: Filter through Celite to remove the catalyst. Evaporate the solvent.[2][3]
-
Final Purification: Recrystallize from water or ethanol to obtain pure 2-(2-Aminopurin-9-yl)ethanol .
Spectroscopic Applications: Fluorescence
The defining feature of 2-(2-Aminopurin-9-yl)ethanol is its fluorescence. Unlike Guanine (which it resembles structurally) or Adenine, the 2-aminopurine moiety exhibits intense fluorescence that is highly sensitive to its microenvironment.[4]
Fluorescence Mechanism & Quenching
-
Excitation: 305–310 nm.
-
Emission: 370 nm (broad band).
-
Mechanism: The 2-aminopurine base has a distinct electronic structure that allows radiative decay from the excited singlet state.
-
Quenching: When incorporated into DNA/RNA or when stacking with other bases (especially Guanine or Cytosine), the fluorescence is quenched via electron transfer or collisional quenching.
-
Application: In the free acyclic form (this molecule), it serves as a "light-on" probe. When an enzyme (e.g., a polymerase or deaminase) binds or modifies it, the fluorescence intensity or lifetime changes, providing a real-time readout of the enzymatic process.
Fluorescence Pathway Diagram (Graphviz)
Figure 2: Jablonski diagram illustrating the fluorescence cycle and quenching sensitivity.
Biological Applications
Adenosine Deaminase (ADA) Substrate
2-(2-Aminopurin-9-yl)ethanol is a substrate for mammalian Adenosine Deaminase (ADA). ADA typically deaminates Adenosine to Inosine. However, it also accepts 2-aminopurine derivatives.[3]
-
Reaction: Hydrolytic deamination at the C6 position (conceptually, though 2-AP has H at C6, the reaction is complex; typically, ADA converts 2-amino-6-substituted purines).
-
Correction: For 2-aminopurine (6-H), ADA does not deaminate it directly to Inosine. Instead, Xanthine Oxidase is typically required to oxidize the C6 position to form Guanine.
-
Specific ADA Activity: ADA converts 2-amino-6-chloropurine derivatives to Guanine derivatives. For 2-(2-Aminopurin-9-yl)ethanol , it is often used as a competitive inhibitor or a probe to study the active site constraints of ADA, as it lacks the 6-amino group of adenosine.
Precursor for Antivirals (Acyclovir/Penciclovir Analogs)
This molecule is the "parent" acyclic nucleoside for a class of antivirals.
-
9-(2-hydroxyethyl)guanine (9-HEG): An antiviral compound (Acyclovir analog). It is synthesized by oxidizing 2-(2-Aminopurin-9-yl)ethanol (using Xanthine Oxidase) or by starting with the 2-amino-6-chloro precursor and hydrolyzing instead of reducing.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Mutagenicity: 2-Aminopurine and its derivatives are known base analogs that can cause transition mutations (A·T
G·C) if incorporated into DNA during replication. Although the acyclic form is less likely to be incorporated by polymerases than the triphosphate riboside, it should be handled as a potential mutagen . -
Storage: Store at -20 °C, protected from light (to prevent photochemical degradation).
References
-
Kelley, J. L., et al. (1981).[5] "Purine acyclic nucleosides. Nitrogen isosteres of 9-[(2-hydroxyethoxy)methyl]guanine as candidate antivirals." Journal of Medicinal Chemistry, 24(12), 1528-1531.[5] Link
-
O'Neill, M. A., & Barton, J. K. (2002).[6] "2-Aminopurine: A Probe of Structural Dynamics and Charge Transfer in DNA and DNA:RNA Hybrids." Journal of the American Chemical Society, 124(44), 13053-13066. Link
- Holy, A. (2003). "Phosphonomethoxyalkyl analogs of nucleotides." Current Pharmaceutical Design, 9(31), 2567-2592. (Context on acyclic nucleoside synthesis).
- Nordlund, T. M., et al. (1989). "Structure and dynamics of a fluorescent DNA oligomer containing the EcoRI recognition sequence: fluorescence, molecular dynamics, and NMR studies." Biochemistry, 28(23), 9095-9103. (Fluorescence properties of 2-AP).
Sources
- 1. 7471-56-9 | 2-(2-Aminopurin-9-yl)ethanol | 2-(2-aminopurin-9-yl)ethanol - Capot Chemisch [capotchem.com]
- 2. mdpi.com [mdpi.com]
- 3. US20050222413A1 - Process for preparing 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine - Google Patents [patents.google.com]
- 4. Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine acyclic nucleosides. Nitrogen isosteres of 9-[(2-hydroxyethoxy)methyl]guanine as candidate antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. its.caltech.edu [its.caltech.edu]
